molecular formula C16H18FN3O3S B7717650 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B7717650
M. Wt: 351.4 g/mol
InChI Key: IGXOTILPPXMFIA-UHFFFAOYSA-N
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Description

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methanesulfonamido group, and a pyridinyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with methanesulfonyl chloride to form the methanesulfonamido derivative. This intermediate is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group and the pyridinyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
  • 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the pyridinyl group contributes to its binding affinity with molecular targets .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-24(22,23)20(11-14-2-4-15(17)5-3-14)12-16(21)19-10-13-6-8-18-9-7-13/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXOTILPPXMFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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